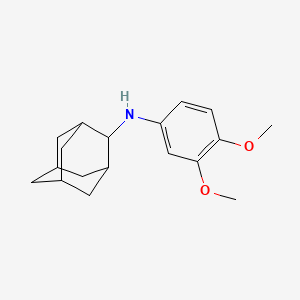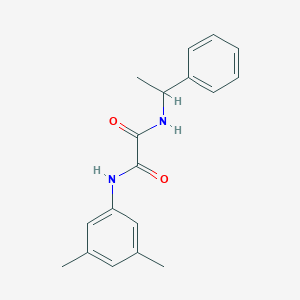
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, a synthesis technique has been designed for a similar compound, employing hexanedioic acid monomethyl ester as the raw material, which is advantageous due to its simplicity, ease of separation, and purification, achieving a yield of up to 75.2% and is suitable for large-scale industrial production (S. Lan-xiang, 2011).
Molecular Structure Analysis
The molecular structure of chemically related compounds can be characterized using techniques such as 1H NMR. For instance, bisferrocenyldiamines and their complexes have been synthesized and analyzed, providing insights into the molecular configuration and potential catalytic activities (Jeonghoon Song et al., 1999).
Chemical Reactions and Properties
Chemical reactions, such as Friedel-Crafts alkylation, are utilized in the synthesis of compounds with similar structures, demonstrating the influence of catalysts and reaction conditions on product formation and selectivity (Yukio Takahashi et al., 1995).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, can be significantly influenced by their molecular structure. For instance, aromatic polyamides containing triphenylamine moieties exhibit good solubility in organic solvents and high thermal stability, making them suitable for various applications (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Chemical Properties Analysis
The chemical properties of such compounds are pivotal in understanding their reactivity and potential uses. Studies on similar compounds have demonstrated various chemical behaviors, including the ability to undergo cyclopropanation reactions with enantioselectivity up to 95% (Jeonghoon Song et al., 1999).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-13(2)11-16(10-12)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARGMWJJTJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

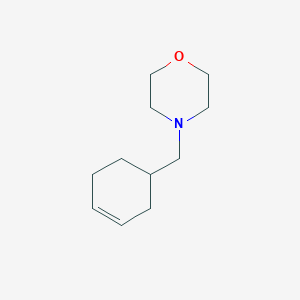
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
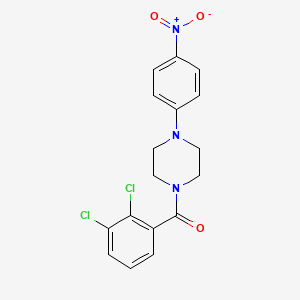
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

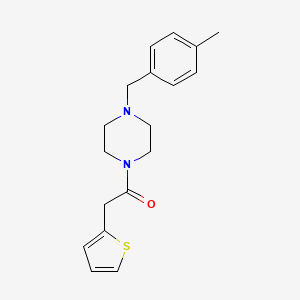
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
